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molecular formula C5H10O2<br>(CH3)2CHCOOCH3<br>C5H10O2 B127838 Isopropyl acetate CAS No. 108-21-4

Isopropyl acetate

Cat. No. B127838
M. Wt: 102.13 g/mol
InChI Key: JMMWKPVZQRWMSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07728131B2

Procedure details

To 60.0 g of 4-methyl-3-trifluoromethylbenzoic acid was added 600 ml of isopropyl acetate. Under stirring at room temperature, a solution of 133.0 g of sodium bromate in 420 ml of water and a solution of 91.7 g of sodium hydrogensulfite in 180 ml of water were added in turn. The mixture was gradually heated from 30° C. up to 50° C. at intervals of 10° C. and stirred until the color of the reaction solution disappeared. The aqueous layer was separated to remove, and to the organic layer were added a solution of 133.0 g of sodium bromate in 420 ml of water and a solution of 91.7 g of sodium hydrogensulfite in 180 ml of water, and then the mixture was gradually heated up to 60° C. as above. After separation, to the organic layer were further added a solution of 133.0 g of sodium bromate in 420 ml of water and a solution of 91.7 g of sodium hydrogensulfite in 180 ml of water, and the mixture was gradually heated as above and heated to the temperature the mixture was finally refluxed. After the completion of the reaction, the reaction solution was separated, the organic layer was washed twice with a 5% aqueous sodium thiosulfate solution and twice with 15% saline, dried over anhydrous magnesium sulfate, and, then the solvent was distilled off under reduced pressure. To the residue was added 120 ml of n-heptane, the mixture was stirred, and then the crystals were collected by filtration to obtain 50.0 g of the objective compound as colorless crystals.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
133 g
Type
reactant
Reaction Step Two
Quantity
91.7 g
Type
reactant
Reaction Step Two
Name
Quantity
420 mL
Type
solvent
Reaction Step Two
Name
Quantity
180 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[C:11]([F:14])([F:13])[F:12].C(OC(C)C)(=O)C.[Br:22]([O-])(=O)=O.[Na+].S([O-])(O)=O.[Na+]>O>[Br:22][CH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[C:11]([F:12])([F:13])[F:14] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
CC1=C(C=C(C(=O)O)C=C1)C(F)(F)F
Name
Quantity
600 mL
Type
reactant
Smiles
C(C)(=O)OC(C)C
Step Two
Name
Quantity
133 g
Type
reactant
Smiles
Br(=O)(=O)[O-].[Na+]
Name
Quantity
91.7 g
Type
reactant
Smiles
S(=O)(O)[O-].[Na+]
Name
Quantity
420 mL
Type
solvent
Smiles
O
Name
Quantity
180 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Under stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was gradually heated from 30° C. up to 50° C. at intervals of 10° C.
STIRRING
Type
STIRRING
Details
stirred until the color of the reaction solution
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
CUSTOM
Type
CUSTOM
Details
to remove
ADDITION
Type
ADDITION
Details
to the organic layer were added a solution of 133.0 g of sodium bromate in 420 ml of water
TEMPERATURE
Type
TEMPERATURE
Details
a solution of 91.7 g of sodium hydrogensulfite in 180 ml of water, and then the mixture was gradually heated up to 60° C. as above
CUSTOM
Type
CUSTOM
Details
After separation
ADDITION
Type
ADDITION
Details
to the organic layer were further added a solution of 133.0 g of sodium bromate in 420 ml of water
TEMPERATURE
Type
TEMPERATURE
Details
a solution of 91.7 g of sodium hydrogensulfite in 180 ml of water, and the mixture was gradually heated as above and
TEMPERATURE
Type
TEMPERATURE
Details
heated to the temperature the mixture
TEMPERATURE
Type
TEMPERATURE
Details
was finally refluxed
CUSTOM
Type
CUSTOM
Details
After the completion of the reaction
CUSTOM
Type
CUSTOM
Details
the reaction solution was separated
WASH
Type
WASH
Details
the organic layer was washed twice with a 5% aqueous sodium thiosulfate solution and twice with 15% saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue was added 120 ml of n-heptane
STIRRING
Type
STIRRING
Details
the mixture was stirred
FILTRATION
Type
FILTRATION
Details
the crystals were collected by filtration

Outcomes

Product
Name
Type
product
Smiles
BrCC1=C(C=C(C(=O)O)C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 50 g
YIELD: CALCULATEDPERCENTYIELD 60.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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